

Spectral Analysis of (1R,2R)-(+)-1,2-Diaminocyclohexane L-Tartrate: A Technical Guide

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Compound of Interest

Compound Name: (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate

Cat. No.: B1312929

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This technical guide provides an in-depth analysis of the spectral data for **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate**, a key chiral resolving agent and building block in asymmetric synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR spectra of **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate** are presented below.

^1H NMR Spectral Data

The ^1H NMR spectrum provides information about the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.35	s	2H	2x CH (Tartrate)
3.15	br s	2H	2x CH-NH ₂ (Cyclohexane)
2.20 - 2.00	m	2H	Cyclohexane
1.80 - 1.60	m	2H	Cyclohexane
1.40 - 1.20	m	4H	Cyclohexane

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
178.5	C=O (Tartrate)
73.0	CH-OH (Tartrate)
55.0	CH-NH ₂ (Cyclohexane)
32.5	Cyclohexane
24.0	Cyclohexane

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Frequency (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (Tartaric acid), N-H stretch (Amine)
2930, 2860	Medium	C-H stretch (Alicyclic)
1730	Strong	C=O stretch (Carboxylic acid)
1600	Medium	N-H bend (Amine)
1450	Medium	C-H bend (Alicyclic)
1260	Medium	C-O stretch (Carboxylic acid/Alcohol)
1130, 1070	Strong	C-O stretch (Alcohol)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate**.

NMR Spectroscopy Protocol

Sample Preparation:

- A 5-10 mg sample of **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate** was dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).
- The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment.

- Number of Scans: 16-64 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- ¹³C NMR:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Number of Scans: 1024-4096 scans.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 200 ppm.

Data Processing:

- The raw data (Free Induction Decay - FID) was Fourier transformed.
- Phase correction and baseline correction were applied.
- Chemical shifts were referenced to the residual solvent peak.

IR Spectroscopy Protocol

Sample Preparation:

- Attenuated Total Reflectance (ATR): A small amount of the solid sample was placed directly on the ATR crystal.
- KBr Pellet: Approximately 1-2 mg of the sample was ground with 100-200 mg of dry Potassium Bromide (KBr) and pressed into a thin, transparent pellet.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance or Absorbance.

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- A background spectrum of the empty sample compartment (or the pure KBr pellet) was recorded and subtracted from the sample spectrum.

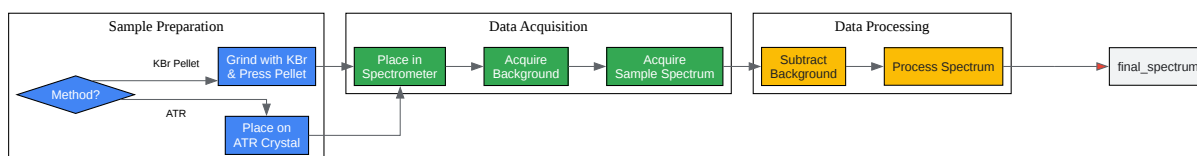
Visualized Workflows

The following diagrams illustrate the experimental workflows for NMR and IR spectroscopy.



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Caption: Workflow for NMR Spectroscopy.



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Caption: Workflow for IR Spectroscopy.

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